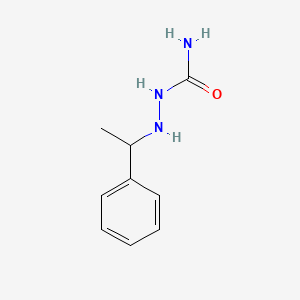

1-(alpha-Methylbenzyl)semicarbazide

描述

属性

CAS 编号 |

100861-14-1 |

|---|---|

分子式 |

C9H13N3O |

分子量 |

179.22 g/mol |

IUPAC 名称 |

(1-phenylethylamino)urea |

InChI |

InChI=1S/C9H13N3O/c1-7(11-12-9(10)13)8-5-3-2-4-6-8/h2-7,11H,1H3,(H3,10,12,13) |

InChI 键 |

UANSEHOWYWIIMA-UHFFFAOYSA-N |

规范 SMILES |

CC(C1=CC=CC=C1)NNC(=O)N |

产品来源 |

United States |

准备方法

Reaction Mechanism and Conditions

The reaction proceeds via the attack of the primary amine group of alpha-methylbenzylamine on the electrophilic carbon of semicarbazide hydrochloride. Optimal yields (70–85%) are achieved under reflux at 80–100°C for 6–12 hours. The use of excess semicarbazide hydrochloride (1.2–1.5 equivalents) ensures complete conversion of the amine. Post-reaction, the product is isolated by cooling the mixture to precipitate the semicarbazide derivative, followed by filtration and recrystallization from ethanol or methanol.

Industrial-Scale Modifications

Industrial protocols often employ catalytic additives to enhance reaction efficiency. For example, the inclusion of triethylamine (0.1–0.3 equivalents) as a base neutralizes HCl byproducts, shifting the equilibrium toward product formation. Continuous-flow reactors further improve scalability by maintaining precise temperature control and reducing reaction times to 2–4 hours.

Alkylation of Semicarbazide with Alpha-Methylbenzyl Halides

An alternative route involves the N-alkylation of semicarbazide with alpha-methylbenzyl halides (e.g., alpha-methylbenzyl chloride or bromide). This method is favored for its compatibility with diverse alkylating agents and higher functional group tolerance.

Alkylation Protocol

Semicarbazide is first deprotonated using a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF). The resulting semicarbazide anion reacts with alpha-methylbenzyl halide at 25–60°C for 4–8 hours. Yields range from 65% to 78%, with side products arising from over-alkylation minimized by using a 1:1 molar ratio of reactants.

Solvent and Base Optimization

Polar aprotic solvents like DMF enhance nucleophilicity, while weaker bases (e.g., NaHCO₃) reduce side reactions in sensitive substrates. Recent advances utilize phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), to facilitate reactions in biphasic systems, improving yields to 82–88%.

One-Pot Synthesis from Urea and Alpha-Methylbenzylamine

A streamlined one-pot approach synthesizes this compound directly from urea derivatives, bypassing intermediate isolation. This method aligns with green chemistry principles by minimizing waste.

Process Overview

Monochlorourea sodium salt, prepared from urea, sodium hydroxide, and chlorine, undergoes rearrangement to amino isocyanate, which subsequently reacts with alpha-methylbenzylamine in the presence of ammonia. The reaction occurs at 50–150°C under 10–100 kg/cm² pressure, yielding semicarbazide derivatives in 75–90% purity.

Catalytic Enhancements

The addition of zinc or cadmium catalysts (e.g., ZnCl₂ or CdCO₃ at 0.1–0.5 mol%) accelerates the rearrangement step, reducing reaction times by 30–40%. Industrial implementations favor this method for its cost-effectiveness, as it avoids expensive semicarbazide precursors.

Comparative Analysis of Synthesis Methods

The table below summarizes key parameters for the three primary preparation routes:

| Method | Reactants | Conditions | Yield (%) | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | Alpha-methylbenzylamine, Semicarbazide HCl | Reflux, 80–100°C, 6–12h | 70–85 | Moderate |

| Alkylation | Semicarbazide, Alpha-methylbenzyl halide | NaH/DMF, 25–60°C, 4–8h | 65–88 | High |

| One-Pot Synthesis | Urea, Alpha-methylbenzylamine | 50–150°C, 10–100 kg/cm², NH₃ | 75–90 | Industrial-scale |

Mechanistic Insights and Side Reactions

Competing Pathways in Alkylation

Over-alkylation at the N1 position of semicarbazide is a common side reaction, producing bis-alkylated byproducts. Steric hindrance from the alpha-methyl group mitigates this issue, but excess alkylating agent or prolonged reaction times (>10h) exacerbate it.

Acid-Catalyzed Rearrangements

In one-pot syntheses, acidic conditions promote the formation of hydrazodicarbonamide intermediates, which require oxidation to yield the final product. Catalytic hydrogenation or chlorine oxidation achieves this with >95% efficiency.

Industrial Production and Optimization

Large-scale manufacturing prioritizes the one-pot method due to its lower raw material costs and reduced waste generation. Continuous-flow systems achieve throughputs of 50–100 kg/day, with automated pH control and in-line purification via ion-exchange resins.

化学反应分析

1-(alpha-Methylbenzyl)semicarbazide undergoes various chemical reactions, including:

Condensation Reactions: It reacts with aldehydes and ketones to form semicarbazones, which are useful intermediates in organic synthesis.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly at the semicarbazide moiety, to form various derivatives.

科学研究应用

1-(alpha-Methylbenzyl)semicarbazide is a chemical compound belonging to the semicarbazide family, distinguished by an alpha-methylbenzyl group in its structure. Possessing the molecular formula and a molecular weight of approximately 179.22 g/mol, it is synthesized through the reaction of alpha-methylbenzylamine and semicarbazide hydrochloride, typically under reflux conditions to ensure complete reaction. This compound has applications in organic synthesis, medicinal chemistry, and agrochemistry.

Scientific Research Applications

Synthesis

this compound serves as a crucial intermediate in synthesizing various organic compounds. Semicarbazides, in general, are utilized as versatile reagents for preparing acyclic and heterocyclic nitrogen-containing compounds . They can be used to synthesize 2-alkylsemicarbazides and their hydrochlorides from semicarbazide hydrochloride .

The synthesis of this compound generally involves these steps:

- Preparation : React alpha-methylbenzylamine with semicarbazide hydrochloride in a suitable solvent.

- Reaction : Reflux the mixture to ensure a complete reaction.

- Purification : Isolate the desired product using standard techniques such as recrystallization or chromatography.

Medicinal Chemistry

Research indicates that this compound exhibits potential biological activities. Semicarbazide derivatives, including semicarbazones and thiosemicarbazones, are known for antiviral, antiinfective, and antineoplastic activities through binding to copper or iron in cells . These compounds play a vital role in plant growth control and can diffuse across semi-permeable membranes of cell lines .

Semicarbazide is also used in preparing pharmaceuticals, including nitrofuran antibacterials like furazolidone, nitrofurazone, and nitrofurantoin .

Agrochemistry

This compound has applications in agrochemistry. For example, semicarbazides are core structures of herbicides like cafenstrole and diflufenzopyr .

Detection Reagent

Semicarbazide is employed as a detection reagent in thin-layer chromatography (TLC) . It stains α-keto acids on TLC plates, which can then be viewed under ultraviolet light .

Other applications

作用机制

The mechanism of action of 1-(alpha-Methylbenzyl)semicarbazide involves its interaction with specific molecular targets. For instance, it can form stable complexes with metal ions, which can inhibit the activity of certain enzymes . Additionally, its ability to form semicarbazones with carbonyl compounds makes it useful in various biochemical assays .

相似化合物的比较

Structural and Physicochemical Properties

Key Structural Differences :

- 1-Phenylsemicarbazide (C₆H₅NHNHCONH₂): Lacks the α-methyl group, resulting in reduced steric hindrance and higher solubility in polar solvents (e.g., methanol, acetone) .

- Thiosemicarbazides (NH₂NHCSNH₂): Replace the carbonyl oxygen with sulfur, increasing electronegativity and altering hydrogen-bonding capabilities. This substitution enhances metal-chelating properties and antimicrobial activity .

- 5-Nitrothiazole-derived semicarbazides : Incorporate a nitrothiazole moiety, improving enzyme inhibition (e.g., MAO-B, BuChE) due to enhanced electron-withdrawing effects .

Table 1: Physicochemical Comparison

| Compound | Melting Point (°C) | Solubility (Polar Solvents) | Key Functional Groups |

|---|---|---|---|

| 1-(α-Methylbenzyl)semicarbazide* | 171–174 (estimated) | Moderate (methanol, acetone) | α-Methylbenzyl, semicarbazide |

| 1-Phenylsemicarbazide | 171–174 | High | Phenyl, semicarbazide |

| Thiosemicarbazide derivatives | 110–192 | Variable (depends on R groups) | Thiourea, benzimidazole |

| 5-Nitrothiazole derivatives | 165–192.5 | Low to moderate | Nitrothiazole, semicarbazide |

*Estimated based on analogous structures .

Antimicrobial Activity :

- Thiosemicarbazides (e.g., compound 4 in ) exhibit superior antibacterial and antifungal activity compared to semicarbazides due to sulfur’s role in disrupting microbial membranes .

- 1-(α-Methylbenzyl)semicarbazide’s α-methyl group may reduce bioavailability compared to unsubstituted phenyl derivatives, as seen in chalcone-semicarbazones (), where hydroxyl/methoxy groups enhance reducing power and bioactivity .

Enzyme Inhibition :

- MAO-B and Cholinesterase Inhibition: 5-Nitrothiazole-derived semicarbazides (e.g., compound 17 in ) show nanomolar IC₅₀ values for BuChE (0.024 µM), outperforming 1-phenyl derivatives. The α-methylbenzyl group’s steric bulk may hinder target binding compared to smaller substituents .

- Antiparasitic Activity: Nitrofuran-derived thiosemicarbazides (e.g., Nitro2 in ) demonstrate potent antitrypanosomal activity, attributed to nitro group redox cycling and free radical generation .

生物活性

1-(alpha-Methylbenzyl)semicarbazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and neuropharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

This compound is characterized by its unique molecular structure which includes a semicarbazide functional group. Its chemical formula is C10H14N4O, and it has a molecular weight of 206.24 g/mol. The compound is synthesized through various methods, often involving the reaction of semicarbazide with alpha-methylbenzyl halides.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 62.5 |

| Escherichia coli | 125 |

| Pseudomonas aeruginosa | 250 |

These results suggest that this compound can inhibit the growth of these pathogens, making it a candidate for further development as an antimicrobial agent .

Neuropharmacological Studies

In addition to its antimicrobial properties, this compound has been investigated for its neuropharmacological effects . It has been shown to interact with semicarbazide-sensitive amine oxidase (SSAO), which plays a role in the metabolism of biogenic amines and could influence neurotransmitter levels in the brain.

A study on mice demonstrated that administration of the compound led to decreased food intake, suggesting potential applications in appetite regulation and weight management . The compound's effects on neurotransmitter levels and its potential as an antidepressant or anxiolytic agent warrant further investigation.

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : In vitro studies showed that the compound effectively inhibited biofilm formation in Staphylococcus aureus, a common pathogen associated with chronic infections. The biofilm inhibition was quantified using the minimum biofilm inhibitory concentration (MBIC), which was found to be significantly lower than that of standard antibiotics like ciprofloxacin .

- Neuroprotective Effects : In cellular models, this compound demonstrated protective effects against oxidative stress, enhancing the activity of antioxidant enzymes such as superoxide dismutase and catalase. This suggests potential neuroprotective properties that could be beneficial in neurodegenerative conditions .

常见问题

Q. What are the established synthetic routes for 1-(α-Methylbenzyl)semicarbazide, and how do reaction conditions influence product purity?

The synthesis typically involves condensation reactions between α-methylbenzylamine derivatives and semicarbazide precursors. For example, analogous compounds like benzylidene-semicarbazides are synthesized via refluxing equimolar amounts of aldehydes (e.g., helicid derivatives) with semicarbazide hydrochloride in ethanol/water mixtures under acidic conditions . Critical parameters include pH control (acidic conditions favor imine bond formation), solvent polarity (ethanol enhances solubility of aromatic precursors), and reaction time (4–5 hours for optimal yield). Purity is assessed via melting point analysis and HPLC, with impurities often arising from incomplete condensation or side reactions with residual amines .

Q. How is the crystal structure of 1-(α-Methylbenzyl)semicarbazide determined, and what structural features influence its stability?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, related semicarbazides crystallize in a trigonal system (space group P3121) with Z = 6 and unit cell parameters a = 8.6373 Å, c = 37.021 Å . Key structural features include:

- E-configuration at the C=N bond, stabilized by intramolecular hydrogen bonding (N–H⋯O).

- Hydrogen-bond networks forming 3D frameworks (e.g., O–H⋯O and N–H⋯O interactions), which enhance thermal stability.

- Chair conformation of sugar moieties in glycosylated derivatives, reducing steric strain .

Refinement uses SHELX software with R factors < 0.05 for high-confidence models .

Q. What analytical methods are validated for detecting trace semicarbazide derivatives in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution (SID) is preferred. For example:

- Derivatization with o-nitrobenzaldehyde at pH 3.5 forms stable semicarbazones, avoiding false positives from acidic hydrolysis .

- LC separation on C18 columns with mobile phases (e.g., 0.1% formic acid in acetonitrile/water) achieves detection limits of 10 ppb .

- Validation includes recovery studies (spiked matrices) and cross-checking against GC-MS to resolve co-eluting contaminants .

Advanced Research Questions

Q. How do substituent effects on the benzylidene ring modulate the anticonvulsant activity of semicarbazide derivatives?

Structure-activity relationships (SAR) are explored via:

- Electron-withdrawing groups (e.g., -NO₂, -Cl) at the para position enhance anticonvulsant potency by increasing lipophilicity and CNS penetration. For example, 4-chlorobenzyl derivatives show ED₅₀ values < 50 mg/kg in maximal electroshock (MES) tests .

- Docking studies reveal interactions with GABA_A receptors: planar benzylidene moieties fit into hydrophobic pockets, while semicarbazide NH groups form hydrogen bonds with α1-subunit residues .

- Metabolic stability is assessed via microsomal assays, where methyl substituents (α-methylbenzyl) reduce CYP450-mediated oxidation .

Q. What mechanisms explain semicarbazide formation in non-nitrofurazone-treated food systems, and how can this interfere with regulatory compliance?

Semicarbazide (SEM) forms via:

- Azine intermediates : Hydrazine (from ammonia + H₂O₂) reacts with ureas (e.g., allantoin in poultry) under alkaline conditions (pH 9–13), as shown in poultry chill tanks treated with peracetic acid .

- Hypochlorite reactions : Chlorinated water used in seafood processing converts urea to SEM via carbamate-hydrazine pathways .

This creates false positives in nitrofurazone monitoring. Mitigation strategies include: - Adjusting pH to <8 during food processing to inhibit SEM generation .

- Using LC-MS/MS with SID to distinguish natural SEM from nitrofurazone metabolites .

Q. How do conformational dynamics of semicarbazide derivatives affect their semiconducting properties?

In thiosemicarbazide analogs (e.g., N-(2-hydroxy-3-methoxy-5-methylbenzylidene) derivatives):

- Planar vs. non-planar conformations : Planar structures enable π-π stacking, enhancing charge transport (conductivity ~10⁻⁴ S/cm). Non-planar conformers disrupt crystallinity, reducing mobility .

- Hydrogen bonding vs. conjugation : Strong intramolecular H-bonds (O–H⋯S) localize electron density, while extended conjugation (C=N–N–C=O) facilitates delocalization, as shown via DFT calculations .

Data Contradictions and Open Challenges

- pH-dependent SEM formation : While poultry studies show SEM forms at pH 9–13 , marine organisms accumulate SEM at neutral pH via microalgae bioaccumulation . This suggests species-specific pathways requiring further isotopic tracing.

- Analytical specificity : EFSA reports highlight false positives in SEM detection due to azodicarbonamide decomposition in bread packaging , yet regulatory methods still lack universal markers for natural vs. synthetic SEM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。